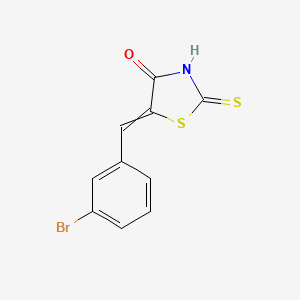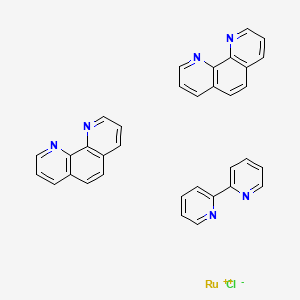![molecular formula C25H26N2O B12497048 2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and a sec-butyl-dihydro-oxazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. The sec-butyl-dihydro-oxazolyl group can be introduced via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sec-Butyl-4,5-dihydrothiazole: A volatile pheromone found in rodents’ urine.
4-sec-Butylphenol: A compound with a similar sec-butyl group but different overall structure.
Uniqueness
2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to its combination of a pyridine ring, diphenylmethyl group, and sec-butyl-dihydro-oxazolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C25H26N2O |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-(6-benzhydrylpyridin-2-yl)-4-butan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O/c1-3-18(2)23-17-28-25(27-23)22-16-10-15-21(26-22)24(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-16,18,23-24H,3,17H2,1-2H3 |
InChI-Schlüssel |
WMUUNVILWCSDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)


![N-tert-butyl-2-{2-chloro-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B12497015.png)


![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B12497055.png)
![Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine](/img/structure/B12497061.png)

